3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJFAHFZZRXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Cyclization of Acid Hydrazides with Carboxylic Acids
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of acid hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For the target compound, this involves:
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Indole-4-carboxylic acid hydrazide synthesis : Ethyl indole-4-carboxylate is refluxed with hydrazine hydrate to yield the hydrazide intermediate.
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Cyclization with succinic acid : The hydrazide reacts with succinic acid (HOOC-CH₂-CH₂-COOH) under POCl₃-mediated conditions. One carboxylic acid group participates in oxadiazole formation, while the other remains as the propanoic acid substituent.
Reaction Conditions :
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Molar ratio: 1:1 (hydrazide:succinic acid)
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Catalyst: POCl₃ (5 mL per 10 mmol hydrazide)
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Temperature: 50°C for 4 hours
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Work-up: Neutralization with NaHCO₃, filtration, and ethanol recrystallization.
Yield : 46–66% (analogous to reported oxadiazole syntheses).
Stepwise Preparation and Mechanistic Insights
Synthesis of Indole-4-Carbohydrazide
Procedure :
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Ethyl indole-4-carboxylate (1 eq) is dissolved in ethanol.
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Hydrazine hydrate (2 eq) is added dropwise under reflux (80°C, 6 hours).
Characterization :
Cyclodehydration to Form the Oxadiazole Ring
Procedure :
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Indole-4-carbohydrazide (10 mmol) and succinic acid (10 mmol) are suspended in POCl₃.
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The mixture is heated at 50°C for 4 hours, cooled, and poured onto ice.
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The pH is adjusted to 7–8 with NaHCO₃, and the product is filtered.
Mechanism :
-
POCl₃ activates the carboxylic acid, facilitating nucleophilic attack by the hydrazide’s NH₂ group.
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Cyclization releases water, forming the 1,3,4-oxadiazole ring.
Analytical Validation and Spectral Data
Structural Confirmation
FT-IR Analysis :
¹H NMR (DMSO-d₆):
¹³C NMR :
Purity Assessment
-
HPLC : >95% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated for C₁₄H₁₂N₃O₃: C 59.78%, H 4.30%, N 14.94%; Found: C 59.65%, H 4.42%, N 14.88%.
Alternative Synthetic Routes
Post-Modification of Oxadiazole Intermediates
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution on the indole ring.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Neuropharmacological Applications
One of the most notable applications of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is its role as a potential inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. Inhibition of MAO-B has been linked to therapeutic effects in neurodegenerative diseases such as Parkinson's disease.
A study reported that indole derivatives, including compounds similar to 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, exhibited significant MAO-B inhibition with low IC50 values. This suggests their potential as candidates for developing new treatments for neurodegenerative disorders .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | TBD | MAO-B |
| Indole derivative X | 0.036 | MAO-B |
| Indole derivative Y | 150 | MAO-A |
Anti-Cancer Activity
Research has indicated that compounds containing indole and oxadiazole moieties possess anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways. The presence of the oxadiazole group is believed to enhance the compound's cytotoxicity against cancer cells .
Synthesis and Characterization
The synthesis of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multi-step organic reactions starting from readily available indole derivatives and oxadiazole precursors. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
The synthesis can be summarized as follows:
- Formation of Oxadiazole : Reaction between indole derivatives and appropriate carboxylic acids under acidic or basic conditions.
- Coupling Reaction : The oxadiazole intermediate is then coupled with propanoic acid derivatives.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Case Study: Neuroprotection
In a study investigating neuroprotective agents, researchers evaluated the efficacy of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in protecting neuronal cells from oxidative stress-induced damage. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .
Case Study: Anti-Cancer Efficacy
Another study focused on the anti-cancer effects of a related compound within the same chemical class. The compound was tested on human breast cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The oxadiazole ring can interact with enzymes, inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern.
Uniqueness
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its combination of an indole ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that incorporates both an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is , with a molecular weight of approximately 250.24 g/mol. The structure features an indole ring connected to a propanoic acid group through an oxadiazole linkage.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₃ |
| Molecular Weight | 250.24 g/mol |
| LogP | 2.45 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Biological Activities
The biological activity of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has been investigated in various studies, revealing its potential as an anticancer agent and its effects on several biological pathways.
Anticancer Activity
Research indicates that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Compounds similar to this structure have been reported to activate caspase pathways leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in the G2/M phase, contributing to its anticancer efficacy.
In a comparative study involving various indole derivatives, it was found that those with oxadiazole rings exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their counterparts without this feature .
The mechanism by which 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid exerts its biological effects can be attributed to:
- Receptor Interaction : The indole moiety is known to interact with various receptors implicated in cancer progression and inflammation.
- Enzyme Inhibition : The oxadiazole component may inhibit enzymes involved in tumor growth and metastasis.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds to elucidate the biological activity of this class of molecules.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several indole-based compounds on human cancer cell lines. Results indicated that compounds with similar structural features to 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
Study 2: In Vivo Efficacy
In vivo models demonstrated that administration of related compounds led to significant tumor regression in xenograft models. The treatment resulted in decreased tumor volume and increased survival rates among treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of indole-4-carboxylic acid hydrazide with appropriate nitriles or via coupling reactions. For example, describes a reflux-based method using acetic acid and sodium acetate to form oxadiazole rings. Optimization may involve adjusting reaction time (2.5–3 hours), temperature (reflux conditions), and stoichiometry of precursors like 3-formyl-1H-indole derivatives . Recrystallization from acetic acid/water mixtures improves purity .
Q. How can structural confirmation be achieved for this compound and its intermediates?
- Methodology : Use X-ray crystallography (as in for a related oxadiazole-propanoic acid derivative) to resolve bond lengths and angles. Complement with NMR spectroscopy :
- ¹H NMR : Look for indole NH protons (~10–12 ppm) and oxadiazole-linked protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Confirm the oxadiazole ring (C=O at ~165–170 ppm) and propanoic acid carbonyl (~172 ppm) .
- IR spectroscopy can validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen against cancer cell lines (e.g., used antiproliferative assays on four tumor cell lines). Use MTT or SRB assays at varying concentrations (e.g., 1–100 µM) over 48–72 hours. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Prioritize cell lines with high indole receptor expression .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., oxadiazole ring decomposition)?
- Methodology :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent optimization : Replace acetic acid with DMF in reflux conditions to enhance solubility of nitro-substituted intermediates .
- Protecting groups : Temporarily protect the indole NH with Boc groups during coupling steps to prevent unwanted side reactions .
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion (~85–90%) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Batch variability : Characterize purity (HPLC ≥95%) and confirm stereochemistry (circular dichroism for chiral centers) .
- Assay conditions : Standardize cell culture media, passage numbers, and incubation times.
- Target engagement studies : Use SPR or ITC to measure binding affinity to proposed targets (e.g., indoleamine 2,3-dioxygenase) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to indole-binding enzymes. The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
- MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of hydrogen bonds between the propanoic acid group and catalytic lysine/aspartate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
